molecular formula C12H18BrN B471046 N-[(3-bromophenyl)methyl]-1-pentanamine CAS No. 774547-39-6

N-[(3-bromophenyl)methyl]-1-pentanamine

Cat. No. B471046
M. Wt: 256.18g/mol
InChI Key: JBXQBLGZXVYITJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a bromophenyl group attached to a pentanamine. The bromine atom would add significant weight to the molecule, and the amine group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine atom and the amine group in this compound would likely influence its properties, such as its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of N-(α-Bromoacyl)-α-amino Esters

    Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, providing insights into their cytotoxicity and potential for incorporation in prodrugs (Yancheva et al., 2015).

  • Polymer Chemistry

    The study of optically active diamines, including those containing amino acid moieties, has been explored. These studies focus on polymerization and the solubility of resulting poly(amide-ether-imide-urea)s in polar aprotic organic solvents (Mallakpour, 2011).

  • Xanthine Oxidase Inhibitory Properties

    Investigation of N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, with a focus on pharmacokinetic behavior and toxicological properties (Smelcerovic et al., 2016).

Chemical and Physical Properties

  • Vibrational and Electronic Properties

    Density functional theory (DFT) and time-dependent DFT methods have been used to investigate the effects of halogens on the vibrational and electronic properties of 1-pentanamine derivatives (Parlak et al., 2015).

  • Hydrogenation and Isomerization Studies

    Ni/alumina-catalyzed hydrogenation of cis-2-pentenenitrile to n-pentanenitrile and its subsequent isomerization has been studied, including the detection of 1-pentanamine in the initial stages of the catalyst life (Canning et al., 2006).

Miscellaneous Applications

  • Carcinogenicity Studies

    The carcinogenic potential of certain bromophenyl compounds, including those structurally similar to N-[(3-bromophenyl)methyl]-1-pentanamine, has been evaluated in long-term experiments (Warzok et al., 1983).

  • Pesticide Interaction

    Studies on the interaction of herbicides have led to the formation of hybrid residues, highlighting the chemical behavior of bromophenyl derivatives in environmental contexts (Bartha, 1969).

  • PET Tracer Development

    Development of positron emission tomography (PET) ligands for the NR2B binding site of the NMDA receptor, using compounds structurally related to N-[(3-bromophenyl)methyl]-1-pentanamine (Christiaans et al., 2014).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties for a particular application, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXQBLGZXVYITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-1-pentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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